A Technical Guide to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS Registry Number and commercial suppliers for this exact molecule are not readily found in public databases, this guide offers a scientifically grounded, hypothetical pathway for its synthesis, along with a detailed discussion of its predicted physicochemical properties, safety considerations, and potential applications in drug discovery. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize and utilize this and related compounds in their work. The pyrazole scaffold is a well-established "privileged structure" in drug design, and this guide will explore the potential of this specific derivative as a building block for novel therapeutic agents.[1][2][3][4]
Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents.[3][4] Its metabolic stability and versatile biological activities have led to its incorporation into numerous commercially successful drugs.[3] Compounds containing the pyrazole scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][5] The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable synthon for the creation of sulfonamides and other derivatives, which are prevalent in many biologically active compounds.[6] The title compound, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, combines these two key pharmacophores, suggesting its potential as a versatile building block for the synthesis of novel drug candidates.
Physicochemical Properties and Safety Data
While experimental data for the target molecule is not available, its key properties can be predicted based on the analysis of structurally similar compounds. The following table summarizes these predicted properties and provides general safety information based on safety data sheets for related pyrazole sulfonyl chlorides.[7][8][9]
| Property | Predicted Value / Information | Source of Analogy |
| Molecular Formula | C10H9ClN4O2S | - |
| Molecular Weight | 284.72 g/mol | - |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, DMF) | [10] |
| Stability | Moisture sensitive; stable under recommended storage conditions (cool, dry) | [7] |
| Hazard Class | Corrosive, Acute Toxicity (Oral, Dermal, Inhalation) | [8][11] |
| Hazard Statements | H302, H312, H314, H319, H332, H335 | [8][11] |
| Precautionary Statements | P260, P280, P301+P330+P331, P305+P351+P338 | [8][12][13] |
Note: The hazard information is extrapolated from similar compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this or any related chemical.
Proposed Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
The synthesis of the target molecule can be envisioned through a multi-step process, starting from commercially available precursors. The following is a plausible and detailed experimental protocol.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate (Intermediate C)
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To a solution of 2-hydrazinyl-4-methylpyridine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the intermediate pyrazole ester.
Causality behind Experimental Choices: The cyclocondensation reaction between a hydrazine and a 1,3-dielectrophile is a classic and efficient method for the synthesis of the pyrazole core.[3] Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary energy for the reaction to proceed to completion.
Step 2: Hydrolysis to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid (Intermediate E)
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Dissolve the intermediate pyrazole ester (1.0 eq) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).
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Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.
-
The precipitated carboxylic acid can be collected by filtration, washed with water, and dried.
Causality behind Experimental Choices: Base-catalyzed hydrolysis is a standard method for the saponification of esters to their corresponding carboxylic acids. The use of a mixed solvent system ensures the solubility of both the ester and the hydroxide salt intermediate.
Step 3: Chlorosulfonation to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (Final Product G)
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To a flask containing chlorosulfonic acid (5-10 eq) at 0 °C, slowly add the pyrazole carboxylic acid (1.0 eq) in portions, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.[14]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.
Causality behind Experimental Choices: Chlorosulfonic acid is a powerful reagent for the direct conversion of aromatic compounds to their corresponding sulfonyl chlorides.[14] The reaction is highly exothermic and requires careful temperature control. The use of an excess of chlorosulfonic acid ensures complete conversion.
Applications in Drug Discovery
The 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The sulfonyl chloride group can be readily reacted with a variety of nucleophiles, such as amines, to generate a wide range of sulfonamides.
Potential as Kinase Inhibitors
Many pyrazole-containing compounds have been identified as potent inhibitors of various kinases, which are key targets in cancer therapy.[5] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The sulfonamide moiety can form additional hydrogen bonds and the pendant aryl group can be modified to target specific pockets within the enzyme.
Signaling Pathway Diagram
Caption: Simplified signaling pathway illustrating the role of kinase inhibitors.
Suppliers of Related Pyrazole Sulfonyl Chlorides
While suppliers for the exact title compound were not identified, several chemical suppliers offer structurally related pyrazole sulfonyl chlorides that can serve as starting points or comparative compounds for research.
| Compound Name | CAS Number | Potential Suppliers |
| 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-4-sulfonyl chloride | 1215564-15-0 | Alfa Chemistry, Ambeed, Inc., AiFChem |
| 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | 1097223-12-5 | NextSDS (aggregator) |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | Sigma-Aldrich, Fisher Scientific, CymitQuimica |
| 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride | 1340488-60-9 | Aaronchem |
Conclusion
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride represents a promising, albeit not yet commercially cataloged, building block for medicinal chemistry and drug discovery. This guide has provided a robust, scientifically-backed framework for its synthesis, characterization, and potential applications. The inherent reactivity of the sulfonyl chloride group, coupled with the proven biological relevance of the pyrazole and pyridine scaffolds, positions this compound and its derivatives as valuable tools for the development of novel therapeutics. Researchers are encouraged to use the information presented herein as a foundation for their own investigations into this exciting area of chemical biology.
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